6-Thioguanosine is derived from guanosine, where the oxygen at the 6-position is replaced by a sulfur atom. This modification alters its biochemical properties and enhances its therapeutic potential. The compound belongs to the class of thiopurines, which are known for their immunosuppressive and anticancer effects, primarily through their incorporation into RNA and DNA.
The synthesis of 6-thioguanosine monophosphate can be achieved through several methods, with one notable approach involving a two-step chemical synthesis:
Alternative synthesis routes include the use of Lawesson's reagent to convert guanosine derivatives into their thiolated counterparts, followed by phosphorylation steps to obtain the desired monophosphate form .
The molecular structure of 6-thioguanosine monophosphate consists of a ribose sugar moiety linked to a thiopurine base (6-thioguanine) via a phosphate group at the 5' position. The key structural features include:
The compound's structural formula can be represented as C₁₀H₁₂N₄O₅S, indicating its unique composition that includes sulfur, which differentiates it from standard guanosine monophosphate.
6-Thioguanosine monophosphate participates in several important biochemical reactions:
The mechanism of action of 6-thioguanosine monophosphate primarily revolves around its incorporation into RNA. Once inside cells, it is phosphorylated to form active triphosphate derivatives that can be integrated into RNA strands during transcription. This incorporation disrupts normal RNA function, leading to altered protein synthesis and potential cytotoxic effects on rapidly dividing cells, such as cancer cells.
Additionally, due to its structural similarity to guanosine, it can also compete with natural nucleotides for incorporation into nucleic acids, further contributing to its therapeutic efficacy against certain malignancies .
The physical and chemical properties of 6-thioguanosine monophosphate include:
6-Thioguanosine monophosphate has several significant applications in scientific research and medicine:
6-Thioguanosine monophosphate (6sGMP) is a sulfur-containing analog of guanosine monophosphate (GMP), where the oxygen atom at the C6 position of the purine ring is replaced by a sulfur atom. This structural modification confers unique biochemical properties, enabling its role as a critical metabolic intermediate in thiopurine therapeutics. As the first phosphorylated metabolite in the activation pathway of prodrugs like 6-thioguanine and azathioprine, 6sGMP serves as a nexus for cytotoxic nucleotide synthesis and metabolic regulation. Its incorporation into nucleic acids or inhibition of purine biosynthetic enzymes underlies its therapeutic effects in leukemia, autoimmune disorders, and transplantation medicine [2] [3] [5].
6sGMP (chemical formula: C₁₀H₁₄N₅O₇PS; molecular weight: 379.28 g/mol) consists of a 6-thioguanine base linked to a ribose-5'-monophosphate moiety [1] [4]. The thioguanine base exists predominantly in the thione tautomeric form (2-amino-6-sulfanylpurine) under physiological conditions, favoring hydrogen bonding patterns analogous to guanine but with altered electronic properties. The ribose ring adopts standard C2'-endo or C3'-endo conformations, while the monophosphate group exhibits ionization states (pKa ≈ 0.9 and 6.1) that influence cellular trafficking [4] [8].
Table 1: Atomic Composition and Bonding in 6sGMP
Component | Structural Features |
---|---|
Thioguanine Base | Thione tautomer predominates; C6–S bond length: ~1.68 Å (vs. C6=O ~1.24 Å in GMP) |
Glycosidic Bond | β-N9 linkage; anti-conformation relative to ribose |
Ribose Monophosphate | Phosphoester bond at C5'; furanose ring puckering modulates nucleic acid incorporation |
Isomeric considerations include α/β anomerism at the ribose C1', though the biologically relevant β-anomer is exclusive in synthesis. Stereospecific R/S* phosphorothioate analogs exist but are not natural metabolites [6] [9].
6sGMP is a polar molecule (calculated logP = -1.2) with moderate water solubility (~3.21 mg/mL) [4]. It demonstrates pH-dependent stability:
Table 2: Key Physicochemical Parameters of 6sGMP
Property | Value | Method/Notes |
---|---|---|
Water Solubility | 3.21 mg/mL (predicted) | ALOGPS algorithm [4] |
pKa | 1.49 (phosphate), 0.88 (base) | ChemAxon prediction [4] |
λmax (UV-Vis) | 258 nm (ε=11,700 M⁻¹cm⁻¹) | Characteristic thiopurine absorbance |
CD Signature | Positive band at 275 nm (RNA context) | Reflects altered glycosidic torsion [8] |
6sGMP was first identified in the 1950s as the primary intracellular metabolite of the anticancer drug 6-thioguanine (6-TG) [5]. Key milestones include:
6sGMP occupies a dual position in purine pathways: as an antimetabolite disrupting de novo synthesis and as a pseudo-substrate for nucleic acid polymerization.
Metabolic Activation
6sGMP formation occurs via the salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes 6-TG conversion using phosphoribosyl pyrophosphate (PRPP):
Kinetic studies show HGPRT’s Km for 6-TG is ~2-fold higher than for guanine, reducing activation efficiency [7].
Downstream Metabolism
6sGMP undergoes sequential phosphorylation:
Biochemical Targets
Table 3: Enzymatic Interactions of 6sGMP in Purine Metabolism
Enzyme | Interaction | Consequence |
---|---|---|
Hypoxanthine-guanine phosphoribosyltransferase | Activates 6-TG → 6sGMP | Rate-limiting step for thiopurine efficacy |
Inosine monophosphate dehydrogenase | Competitive inhibition by 6sGMP | Depletion of GTP/dGTP pools |
Guanylate kinase | Phosphorylates 6sGMP → 6sGDP | Amplifies thioguanine nucleotide exposure |
RNA polymerase II | Incorporates 6sGTP | RNA mutagenesis and translational errors |
This multifaceted interference with nucleotide homeostasis and signaling underpins 6sGMP’s therapeutic utility in proliferative and immune disorders [2] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7